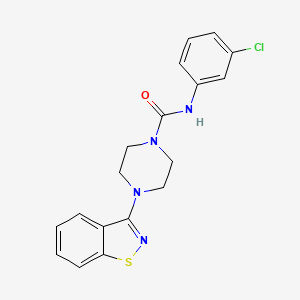![molecular formula C22H22N2O B11468741 1-(2-methylpropyl)-2-[(naphthalen-1-yloxy)methyl]-1H-benzimidazole](/img/structure/B11468741.png)
1-(2-methylpropyl)-2-[(naphthalen-1-yloxy)methyl]-1H-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-methylpropyl)-2-[(naphthalen-1-yloxy)methyl]-1H-1,3-benzodiazole is an organic compound that belongs to the benzodiazole family. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. This compound features a benzodiazole core with a naphthalen-1-yloxy substituent and a 2-methylpropyl group, which may contribute to its unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methylpropyl)-2-[(naphthalen-1-yloxy)methyl]-1H-1,3-benzodiazole typically involves the following steps:
Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.
Introduction of the Naphthalen-1-yloxy Group: This step involves the reaction of the benzodiazole intermediate with a naphthalen-1-yloxy halide under basic conditions.
Attachment of the 2-Methylpropyl Group: The final step involves the alkylation of the benzodiazole with a 2-methylpropyl halide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1-(2-methylpropyl)-2-[(naphthalen-1-yloxy)methyl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the benzodiazole core or the substituents.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents on the benzodiazole ring or the naphthalen-1-yloxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.
Substitution: Reagents such as halides (e.g., bromine, chlorine) and bases (e.g., sodium hydroxide, potassium carbonate) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Medicine: Potential use in drug development for its biological activity.
Industry: Possible applications in materials science or as a chemical intermediate.
作用機序
The mechanism of action of 1-(2-methylpropyl)-2-[(naphthalen-1-yloxy)methyl]-1H-1,3-benzodiazole would depend on its specific biological target. Generally, benzodiazoles can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The naphthalen-1-yloxy group may enhance binding affinity or selectivity for certain targets, while the 2-methylpropyl group could influence the compound’s pharmacokinetic properties.
類似化合物との比較
Similar Compounds
1H-1,3-Benzodiazole: The parent compound without the naphthalen-1-yloxy and 2-methylpropyl substituents.
2-(Naphthalen-1-yloxy)-1H-1,3-benzodiazole: Lacks the 2-methylpropyl group.
1-(2-Methylpropyl)-1H-1,3-benzodiazole: Lacks the naphthalen-1-yloxy group.
Uniqueness
1-(2-methylpropyl)-2-[(naphthalen-1-yloxy)methyl]-1H-1,3-benzodiazole is unique due to the combination of its substituents, which may confer distinct chemical and biological properties compared to similar compounds. The presence of both the naphthalen-1-yloxy and 2-methylpropyl groups could enhance its activity or selectivity in various applications.
特性
分子式 |
C22H22N2O |
|---|---|
分子量 |
330.4 g/mol |
IUPAC名 |
1-(2-methylpropyl)-2-(naphthalen-1-yloxymethyl)benzimidazole |
InChI |
InChI=1S/C22H22N2O/c1-16(2)14-24-20-12-6-5-11-19(20)23-22(24)15-25-21-13-7-9-17-8-3-4-10-18(17)21/h3-13,16H,14-15H2,1-2H3 |
InChIキー |
QFHVJLLNNBIWSO-UHFFFAOYSA-N |
正規SMILES |
CC(C)CN1C2=CC=CC=C2N=C1COC3=CC=CC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Diethyl 2,6-bis[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-A][1,5]diazocin-3(4H)-YL)methyl]-4-phenyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11468658.png)
![2-{[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl}-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-3-carbonitrile](/img/structure/B11468665.png)
![3-(3-Chlorophenyl)-5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11468698.png)
![7-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-2-(methylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11468705.png)

![N-{2-methoxy-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2-methylbenzamide](/img/structure/B11468712.png)
![Propanoic acid, 3,3,3-trifluoro-2-[(3-fluorobenzoyl)amino]-2-[(phenylmethyl)amino]-, ethyl ester](/img/structure/B11468716.png)
![4-(4-hydroxy-3-methoxyphenyl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-b]pyridin-2(1H)-one](/img/structure/B11468718.png)
![1-(4-fluorophenyl)-2-hydroxy-6-(2-phenylethyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11468722.png)
![3-[5-(4-methylphenyl)furan-2-yl]-N-phenylpropanamide](/img/structure/B11468728.png)
![methyl 2-[(7-benzylsulfanyl-14,14-dimethyl-13-oxa-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-5-yl)sulfanyl]acetate](/img/structure/B11468729.png)
![4-[1-(4-Fluorophenyl)-3-methyl-6-phenyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-4-yl]-2,6-dimethoxyphenol](/img/structure/B11468734.png)

![1-phenyl-7-(3,4,5-trimethoxyphenyl)-7,7a-dihydro-1H-imidazo[4,5-b]pyridine-2,5(4H,6H)-dione](/img/structure/B11468747.png)
